7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine: is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves the Dimroth rearrangement. This process typically starts with the protonation of a pyrimidine derivative, followed by ring opening, tautomerization, and ring closure to form the triazole ring . The reaction conditions often include the use of acids or bases as catalysts and may be accelerated by heat or light .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products typically include derivatives where the chlorine atom is replaced by another functional group.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: The compound has shown potential as an anticancer agent by inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . It also exhibits antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity and biological activity .
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine: Similar in structure but lacks the methyl group.
7-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine: Another triazole-pyrimidine compound with a different ring fusion pattern.
Uniqueness: 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and reactivity compared to its analogs .
Properties
IUPAC Name |
7-chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-10-6-2-5(7)8-3-11(4)6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSLWOAOAPLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=NC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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